2-methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxamide
Description
2-methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxamide is a synthetic small molecule featuring a hybrid structure combining a 1,2-dihydroisoquinoline core and a benzimidazole moiety. The compound’s molecular formula is C24H22N4O2, with a molecular weight of 398.46 g/mol (estimated based on structural analogs in ). Key structural attributes include:
- A 1-oxo-1,2-dihydroisoquinoline scaffold substituted with a methyl group at position 2 and a carboxamide group at position 3.
The compound has 5 hydrogen bond acceptors and 1 hydrogen bond donor, which may influence its pharmacokinetic profile and target interactions .
Properties
Molecular Formula |
C20H18N4O2 |
|---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
2-methyl-N-[(1-methylbenzimidazol-2-yl)methyl]-1-oxoisoquinoline-4-carboxamide |
InChI |
InChI=1S/C20H18N4O2/c1-23-12-15(13-7-3-4-8-14(13)20(23)26)19(25)21-11-18-22-16-9-5-6-10-17(16)24(18)2/h3-10,12H,11H2,1-2H3,(H,21,25) |
InChI Key |
PPUATJRJAGNONO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=CC=CC=C2C1=O)C(=O)NCC3=NC4=CC=CC=C4N3C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxamide typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by further derivatization . The reaction conditions often include:
Condensation: o-phenylenediamine with formic acid or trimethyl orthoformate.
Cyclization: Formation of the benzimidazole ring.
Derivatization: Introduction of the isoquinoline and carboxamide groups.
Industrial Production Methods
Industrial production methods for benzimidazole derivatives often involve large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Halogenation reactions often use reagents like chlorine (Cl₂) or bromine (Br₂).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole N-oxides, while reduction can produce benzimidazole derivatives with reduced functional groups .
Scientific Research Applications
Research indicates that compounds with similar structural motifs often exhibit significant biological activities, including:
Antimicrobial Activity
The compound has shown potential antimicrobial properties against various bacterial strains. For example, derivatives with similar structures have been tested against Escherichia coli and Staphylococcus aureus with varying degrees of effectiveness.
| Compound | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 2-methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxamide | E. coli, S. aureus | 8 - 256 µg/mL |
Anticancer Activity
Studies have indicated that similar benzimidazole derivatives possess anticancer properties. For instance, compounds incorporating benzimidazole and isoquinoline structures have been evaluated for their ability to inhibit cancer cell proliferation in vitro.
Antitubercular Activity
Research has also highlighted the potential of these compounds in combating tuberculosis. In vitro studies have shown that certain derivatives can inhibit Mycobacterium tuberculosis, providing a basis for further development as anti-tubercular agents.
Case Studies
Several studies have documented the synthesis and evaluation of related compounds:
- Antimicrobial Evaluation : A study synthesized a series of benzimidazole derivatives and evaluated their antimicrobial efficacy against common pathogens. Results indicated that modifications to the benzimidazole ring significantly influenced antibacterial activity .
- Anticancer Research : Another research project focused on synthesizing isoquinoline-based compounds for anticancer applications. The findings revealed that specific structural modifications enhanced cytotoxicity against various cancer cell lines .
- Antitubercular Studies : A comprehensive study assessed the in vivo efficacy of benzimidazole derivatives against Mycobacterium tuberculosis. The results suggested promising activity, warranting further exploration into their mechanisms of action .
Mechanism of Action
The mechanism of action of 2-methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. Benzimidazole derivatives are known to inhibit microtubule formation, disrupt DNA synthesis, and interfere with cellular processes . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to the 1,2-dihydroisoquinoline family, which is widely explored for its bioactivity in medicinal chemistry. Below is a comparative analysis with structurally related derivatives:
Key Observations
Lipophilicity Trends :
- The target compound’s logP (~3.7) is intermediate compared to its analogs. Bulkier substituents (e.g., isopropyl in ’s compound) marginally increase logP, while polar groups (e.g., indole in ’s derivative) reduce it .
Synthetic Accessibility: The target compound’s synthesis likely involves multicomponent reactions (e.g., organocatalyst/Lewis acid systems, as in ), enabling modular assembly of the dihydroisoquinoline and benzimidazole moieties. In contrast, naphthalene-based analogs () require palladium-catalyzed cross-couplings for diversification .
Hydrogen-Bonding Capacity: The benzimidazole-methyl linker in the target compound provides 1 hydrogen bond donor (amide NH), whereas indole-substituted analogs () offer additional NH donors for target engagement. This difference may influence selectivity in biological systems .
Steric Effects :
- The 1-methyl group on the benzimidazole ring in the target compound introduces minimal steric hindrance compared to the isopropyl-substituted analog (), which may affect binding to sterically sensitive targets .
Biological Activity
The compound 2-methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxamide is a heterocyclic compound that has garnered attention due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and antiparasitic effects, supported by various research findings and case studies.
Chemical Structure and Properties
The chemical structure of the compound features a benzimidazole moiety linked to an isoquinoline core, which is known for its diverse pharmacological properties. The presence of the carboxamide group enhances its solubility and bioavailability.
Antimicrobial Activity
Recent studies have indicated that derivatives of benzimidazole compounds exhibit significant antimicrobial properties. For instance, a study synthesized various benzimidazole derivatives and evaluated their antibacterial activity against several strains of bacteria. The results showed that certain derivatives demonstrated potent activity, suggesting that modifications to the benzimidazole structure can enhance antibacterial efficacy .
Antiparasitic Activity
Research has also focused on the antiparasitic potential of related compounds. For instance, chloroquine-pyrazole analogues were tested against Plasmodium falciparum , showing significant in vitro activity. These findings indicate that modifications in the chemical structure can lead to enhanced antiparasitic effects, which may be applicable to the target compound as well .
Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
